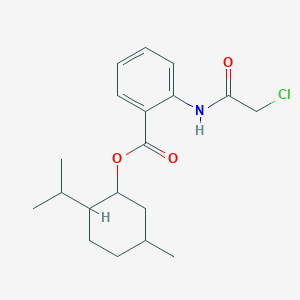

5-Methyl-2-(propan-2-yl)cyclohexyl 2-(2-chloroacetamido)benzoate

Description

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-[(2-chloroacetyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClNO3/c1-12(2)14-9-8-13(3)10-17(14)24-19(23)15-6-4-5-7-16(15)21-18(22)11-20/h4-7,12-14,17H,8-11H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADKLCXJMMWRRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2NC(=O)CCl)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-2-(propan-2-yl)cyclohexyl 2-(2-chloroacetamido)benzoate, with the molecular formula and a molecular weight of 351.87 g/mol, is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl ring with a 5-methyl and isopropyl substitution, along with a chloroacetamido group attached to a benzoate moiety. The presence of chlorine and nitrogen suggests potential for biological interactions, particularly through nucleophilic substitutions and hydrolysis reactions.

Mechanisms of Biological Activity

The biological activity of this compound may be attributed to several mechanisms:

- Nucleophilic Substitution : The chloroacetamido group is electrophilic, allowing it to participate in nucleophilic attack by biological molecules such as amino acids or nucleotides.

- Hydrolysis : Under acidic or basic conditions, the compound can hydrolyze to yield benzoic acid derivatives, which may exhibit distinct biological properties.

- Protein Interactions : Initial studies suggest that this compound may interact with proteins involved in metabolic pathways or disease mechanisms, potentially modulating their activity.

Biological Activity Data

The following table summarizes the known biological activities associated with this compound and related analogs:

| Compound Name | Structural Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| This compound | Cyclohexane ring, chloroacetamido | Potential anti-inflammatory and analgesic | Unique chloroacetamido functionality |

| Compound A | Phenolic group | Antimicrobial | Lacks chloroacetamido functionality |

| Compound B | Amide bond | Anti-inflammatory | Different alkyl substitution pattern |

| Compound C | Similar cyclohexane structure | Analgesic | No chlorine substituent |

This comparison highlights the unique properties of this compound, suggesting that its specific structural features may lead to unique biological effects.

Case Studies and Research Findings

Recent research has explored the pharmacological profiles of compounds similar to this compound. For instance:

- Anti-inflammatory Effects : A study investigating analogs of this compound found that certain derivatives exhibited significant anti-inflammatory activity in vitro. The chloroacetamido group was hypothesized to enhance binding affinity to inflammatory mediators.

- Analgesic Properties : Another study focused on the analgesic potential of structurally similar compounds, revealing that modifications at the cyclohexane ring could lead to improved pain relief efficacy compared to traditional analgesics.

- Binding Affinity Studies : Preliminary binding studies have indicated that this compound may interact with specific receptors involved in pain modulation and inflammation, warranting further investigation into its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs, focusing on molecular features, physical properties, and functional group effects.

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula; †Estimated from analogs; ‡Derived from HRMS data (M+Na = 533.36) .

Key Observations:

Functional Group Influence on Reactivity: The chloroacetamido group in the target compound introduces a reactive chlorine atom, making it susceptible to nucleophilic substitution reactions. This contrasts with the amino group in the analog from , which is less reactive but may participate in hydrogen bonding, as discussed in hydrogen-bonding analyses . The oxocyclohexene and cyclobutane groups in Compounds 3b and 6b () enhance rigidity and photostability, likely explaining their use in photochemical studies .

Physical Properties: The amino-substituted analog () has a lower molecular weight (275.39 vs. 325.84) and higher boiling point (383.5°C), attributed to intermolecular hydrogen bonding from the –NH₂ group. The target compound’s higher density (~1.10 vs. 1.05 g/cm³) reflects the chlorine atom’s contribution. Compound 3b and Photoproduct 6b exhibit IR carbonyl peaks at 1714 cm⁻¹, consistent with ester/ketone groups. The target compound’s amide C=O stretch (~1680 cm⁻¹) would appear at a lower wavenumber due to resonance effects .

Stereochemical and Crystallographic Considerations: The cyclohexyl group’s stereochemistry (e.g., 1R,2S,5R configuration in ) influences molecular packing and crystallinity. Hydrogen-bonding patterns, as described in , may differ significantly between the amino and chloroacetamido derivatives, affecting solubility and stability .

Biological and Material Applications: The amino benzoate analog (Neo Heliopan MA) is likely used as a UV filter due to its aromatic absorption profile. The octyloxy phenyl substituent in Compound 3b enhances hydrophobicity, suggesting applications in lipid-based formulations .

Q & A

Basic: What are the recommended synthetic routes for 5-methyl-2-(propan-2-yl)cyclohexyl 2-(2-chloroacetamido)benzoate?

Methodological Answer:

A typical synthesis involves sequential functionalization of the benzoate and cyclohexyl moieties. Key steps include:

Esterification : React 2-(2-chloroacetamido)benzoic acid with 5-methyl-2-(propan-2-yl)cyclohexanol using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) under anhydrous conditions .

Protection/Deprotection : Use acetyl or tert-butoxycarbonyl (Boc) groups to protect the amino functionality during synthesis to prevent side reactions .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Critical Parameters : Reaction temperature (0–5°C for chloroacetylation), pH control during amide bond formation, and inert atmosphere (N₂/Ar) to avoid hydrolysis of the chloroacetamido group .

Advanced: How can crystallographic data resolve contradictions in molecular conformation predictions?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides definitive structural insights . For example:

-

Unit Cell Parameters (from analogous structures):

Parameter Value Space Group Pbcn a (Å) 23.60 b (Å) 11.21 c (Å) 8.67 Z 4 -

Hydrogen Bonding : Use SHELXPRO to analyze intermolecular interactions (e.g., N–H···O=C) that stabilize the lattice. Discrepancies between computational (DFT) and experimental torsional angles can arise from crystal packing forces, requiring refinement of thermal displacement parameters (U<sup>ij</sup>) .

Basic: How does hydrogen bonding influence the stability of this compound in solid-state formulations?

Methodological Answer:

Graph set analysis (Etter’s formalism) identifies recurring hydrogen-bonding motifs:

- Motif Types : Chains (C), rings (R), or self-assembled dimers (D). For example, N–H···O=C bonds may form infinite chains (C(4) motif), enhancing thermal stability .

- Impact on Stability : Stronger H-bond networks (e.g., R₂²(8) rings) reduce hygroscopicity and prevent polymorphic transitions during storage .

Experimental Validation : Pair SCXRD with variable-temperature IR spectroscopy to track H-bond strength changes under thermal stress .

Advanced: What strategies optimize pharmacological activity studies for this compound?

Methodological Answer:

In Vivo Models : Use maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure assays in rodents to evaluate anticonvulsant potential. Dose-response curves (10–100 mg/kg, i.p.) and Rotarod tests assess efficacy vs. neurotoxicity .

Structure-Activity Relationship (SAR) : Modify the chloroacetamido group to sulfonamide or alkyl variants and compare ED₅₀ values. For example, replacing Cl with Br increases lipophilicity (logP ↑0.5) but may reduce blood-brain barrier penetration .

Analytical Support : LC-MS/MS quantifies plasma concentrations, while molecular docking (e.g., AutoDock Vina) predicts binding to GABAA receptors .

Basic: How does stereochemistry affect the compound’s physicochemical properties?

Methodological Answer:

The 5-methyl-2-(propan-2-yl)cyclohexyl (menthyl) group has three stereocenters, influencing:

- Solubility : (1R,2S,5R)-isomer shows higher aqueous solubility (logS = -3.2) vs. diastereomers (logS < -4.0) due to axial-equatorial hydroxyl orientation .

- Melting Point : Enantiopure forms melt at 120–125°C, while racemic mixtures exhibit depressed/double melting points .

Resolution Methods : Chiral HPLC (Chiralpak IA column, heptane/ethanol) or enzymatic kinetic resolution .

Advanced: What analytical techniques validate purity and structural integrity?

Methodological Answer:

- NMR : <sup>13</sup>C NMR distinguishes diastereomers (δ 75–80 ppm for cyclohexyl C–O; δ 165–170 ppm for carbonyl) .

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) detects impurities <0.1% .

- Elemental Analysis : Acceptable Δ% for C, H, N ≤ ±0.3% .

Data Cross-Validation : Overlay experimental IR spectra with DFT-simulated spectra (B3LYP/6-31G*) to confirm functional groups .

Basic: How to assess thermal stability for storage and handling?

Methodological Answer:

- TGA/DSC : Decomposition onset >200°C indicates suitability for room-temperature storage. Glass transition (Tg) near 50°C suggests amorphous regions require desiccants .

- Vapor Pressure : 4.38E-06 mmHg at 25°C (from analogous esters) implies low volatility, minimizing loss during lyophilization .

Advanced: How can the chloroacetamido group’s reactivity be leveraged for derivatization?

Methodological Answer:

- Nucleophilic Substitution : React with KSCN or NaN₃ to replace Cl with –SCN or –N₃ for click chemistry applications .

- Cross-Coupling : Suzuki-Miyaura coupling (Pd(PPh₃)₄, aryl boronic acids) modifies the benzoate ring while preserving the chloroacetamido group .

Kinetic Monitoring : Use in situ FTIR to track Cl⁻ release (λ = 800–850 cm⁻¹) during reactions .

Advanced: How to address contradictions in crystallographic refinement?

Methodological Answer:

Twinned Data : Use SHELXD for initial phasing and TWINLAW to identify twin domains. Rint > 0.1 indicates twinning .

Disordered Atoms : Apply PART and SIMU/SADI restraints in SHELXL to model split positions (e.g., isopropyl groups) .

Validation Tools : Check Rfree (Δ ≤ 5% from Rwork) and ADPs (Ueq ≤ 0.05 Ų for non-H atoms) .

Basic: How to troubleshoot low yields in the final esterification step?

Methodological Answer:

Catalyst Optimization : Replace H₂SO₄ with Amberlyst-15 resin to reduce side reactions .

Solvent Screening : Use DMF or THF for better solubility of the cyclohexyl alcohol .

Byproduct Identification : GC-MS to detect hydrolysis products (e.g., free benzoic acid) and adjust reaction pH (5.5–6.0) .

Yield Improvement : Microwave-assisted synthesis (50°C, 30 min) increases yields by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.